molecular formula C8H3F5O B168552 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde CAS No. 134099-22-2

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B168552
M. Wt: 210.1 g/mol
InChI Key: JIWNIDFTOCBMFF-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H3F5O . It has an average mass of 210.101 Da and a monoisotopic mass of 210.010406 Da .


Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an aldehyde group .

Scientific Research Applications

1. Polymer Synthesis and Characterization

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is used in the synthesis and characterization of fluorescent polymers. For instance, Neilson et al. (2008) utilized a derivative of this compound in the formation of a novel phenylene vinylene-bistrifluorovinyl ether monomer, leading to the creation of polymers with high fluorescence and excellent thermal stability (Neilson, Budy, Ballato, & Smith, 2008).

2. Catalytic Asymmetric Synthesis

The compound is also involved in catalytic processes. Kuroki and Iseki (1999) demonstrated its use in catalyzing trifluoromethylation, contributing to the synthesis of optically active alcohol (Kuroki & Iseki, 1999).

3. Facilitation of Chemical Reactions

Zhang et al. (2017) described a copper-catalyzed process involving 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde derivatives, allowing the synthesis of trifluoromethylated naphthoquinones under mild conditions (Zhang, Guo, Ye, Liu, & Zhu, 2017).

4. Advanced Materials Development

Li et al. (2016) used derivatives of this compound in developing fluorinated microporous polyaminals, demonstrating improved carbon dioxide adsorption capabilities (Li, Zhang, & Wang, 2016).

5. Enhancement in Organic Synthesis

Tamura et al. (1999) researched the enhancement of fluorinations in organic compounds using derivatives of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde, increasing the efficiency of certain chemical transformations (Tamura, Takagi, Quan, & Sekiya, 1999).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)benzaldehyde”, indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNIDFTOCBMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378950
Record name 4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

CAS RN

134099-22-2
Record name 4,5-difluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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